molecular formula C18H21N5O2 B2968926 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide CAS No. 2035022-38-7

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

Cat. No.: B2968926
CAS No.: 2035022-38-7
M. Wt: 339.399
InChI Key: UHKIJHDZQBGTTA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

A Mild Synthesis and Spectral Properties of Substituted Cinnamamides
Cinnamamides, with various substitutions including chloro, methoxy, and methyl groups, have been synthesized through condensation reactions. The spectral properties and structural characterizations of these compounds highlight the versatility of cinnamamides in chemical synthesis and their potential for further functional modifications (Pareek et al., 2010).

Crystal Structure and Activity

Cinnamide Derivatives for Anti-ischemic Activity
The study of cinnamide derivatives has revealed their significant potential in medicinal chemistry, particularly for their neuroprotective and anti-ischemic activities. The crystal structure analysis and Hirshfeld surface analysis of these compounds contribute to understanding their interaction mechanisms and optimizing their therapeutic efficacy (Jian-gang Zhong et al., 2018).

VEGFR-2 Inhibitor Development

Development of Pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 Inhibitors
Substituted pyrrolo[2,1-f][1,2,4]triazine compounds have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 kinase. These compounds demonstrate significant in vivo activity in tumor models, highlighting the potential for cancer therapy development (Bhide et al., 2006).

Antioxidant Activity

Pyridinylcarbamoylmethyl Pyrrolyl/Pyrazolylcarboxamides as Antioxidants
New classes of compounds, including pyridinylcarbamoylmethyl cinnamamide derivatives, have been synthesized and evaluated for their antioxidant activity. These compounds, especially those with methoxy-substituted pyrazolyl pyridines, displayed significant antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Yamini Gudi et al., 2017).

Properties

IUPAC Name

(E)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-25-18-21-15(20-17(22-18)23-11-5-6-12-23)13-19-16(24)10-9-14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-13H2,1H3,(H,19,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKIJHDZQBGTTA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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